1,1'-Dimethyl-1,1'-bi(cyclohexane)
Description
1,1'-Dimethyl-1,1'-bi(cyclohexane) is a bicyclic hydrocarbon comprising two cyclohexane rings connected via a single bond at the 1,1' positions, with methyl substituents at each bridgehead carbon. These compounds are typically synthesized via catalytic coupling reactions or condensation processes and find applications in materials science and organic synthesis .
Properties
CAS No. |
1202-74-0 |
|---|---|
Molecular Formula |
C14H26 |
Molecular Weight |
194.36 g/mol |
IUPAC Name |
1-methyl-1-(1-methylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C14H26/c1-13(9-5-3-6-10-13)14(2)11-7-4-8-12-14/h3-12H2,1-2H3 |
InChI Key |
HUILBRQVJCTEEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)C2(CCCCC2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1’-Dimethyl-1,1’-bi(cyclohexane) can be achieved through various methods. One common synthetic route involves the alkylation of cyclohexane with methylating agents under specific reaction conditions. Industrial production methods typically involve catalytic hydrogenation of precursors in the presence of suitable catalysts to achieve high yields and purity .
Chemical Reactions Analysis
1,1’-Dimethyl-1,1’-bi(cyclohexane) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce various functional groups into the molecule.
Common reagents used in these reactions include halogens, hydrogen gas, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1’-Dimethyl-1,1’-bi(cyclohexane) finds applications in various scientific research fields:
Chemistry: It is used as a model compound in studies of cyclohexane derivatives and their conformational analysis.
Biology: Its derivatives are explored for potential biological activities and interactions with biomolecules.
Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.
Industry: It is utilized as an additive in the formulation of certain industrial products, including lubricants and solvents
Mechanism of Action
The mechanism of action of 1,1’-Dimethyl-1,1’-bi(cyclohexane) involves its interaction with molecular targets through hydrophobic interactions and van der Waals forces. These interactions can influence the compound’s behavior in various chemical and biological systems. The pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Structural and Molecular Features
A comparative analysis of key bicyclohexane derivatives is summarized in Table 1.
Table 1: Molecular and Physical Properties of Bicyclohexane Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Density (g/mL) | Key Structural Features |
|---|---|---|---|---|
| 1,1'-Dimethyl-1,1'-bi(cyclohexane) | C₁₄H₂₆ | 194.36* | N/A | Methyl groups at bridgehead carbons |
| 4,4'-Dimethyl-1,1'-bi(cyclohexyl) | C₁₄H₂₆ | 194.36 | N/A | Methyl groups at 4,4' positions |
| 1,1′-Bicyclohexyl (Dicyclohexane) | C₁₂H₂₂ | 166.30 | 0.864 (25°C) | Unsubstituted bicyclic structure |
| 1,1-Dicyclohexylhexane | C₁₈H₃₄ | 250.47 | N/A | Hexyl spacer between cyclohexyl groups |
Note: Molecular weight inferred from analogous compounds .
Key Observations:
- Substituent Position: The placement of methyl groups significantly impacts steric and electronic properties.
- Molecular Weight and Density : Unsubstituted 1,1′-bicyclohexyl has a lower molecular weight (166.30 g/mol) and higher density (0.864 g/mL) due to compact packing, whereas alkyl-substituted derivatives (e.g., 1,1-Dicyclohexylhexane) exhibit increased molecular weight and flexibility .
Q & A
Q. What are the primary synthetic routes for 1,1'-Dimethyl-1,1'-bi(cyclohexane), and how can their efficiency be validated experimentally?
- Methodological Answer : Synthetic routes typically involve coupling reactions between cyclohexane derivatives. A feasible approach includes using Pd-catalyzed cross-coupling or radical-mediated dimerization. For validation:
- Step 1 : Optimize reaction conditions (e.g., catalyst loading, temperature) using Design of Experiments (DoE) principles.
- Step 2 : Monitor reaction progress via GC-MS or HPLC to track intermediate formation .
- Step 3 : Confirm product purity through NMR (¹H/¹³C) and compare retention times with known standards .
Q. Which spectroscopic techniques are most effective for characterizing the structural conformation of 1,1'-Dimethyl-1,1'-bi(cyclohexane)?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute stereochemistry and bond angles (critical for confirming the bi(cyclohexane) linkage) .
- NMR Spectroscopy : Use NOESY/ROESY to analyze spatial proximity of methyl groups and cyclohexane ring protons .
- IR Spectroscopy : Identify characteristic C-H stretching modes of geminal dimethyl groups (2850–2950 cm⁻¹) .
Q. What safety protocols are essential when handling 1,1'-Dimethyl-1,1'-bi(cyclohexane) in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods for volatile compound handling to prevent inhalation .
- PPE : Wear nitrile gloves and safety goggles; avoid latex due to permeability .
- Emergency Response : In case of skin contact, wash with soap/water for 15 minutes; for spills, use inert absorbents like vermiculite .
Q. How can computational modeling predict the thermodynamic stability of 1,1'-Dimethyl-1,1'-bi(cyclohexane) conformers?
- Methodological Answer :
- Software Tools : Use Gaussian or ORCA for DFT calculations (B3LYP/6-31G* level) to optimize geometries.
- Key Parameters : Calculate Gibbs free energy differences between chair, boat, and twist-boat conformers.
- Validation : Compare computed dipole moments and strain energies with experimental data (e.g., DSC for phase transitions) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stereochemical assignments for 1,1'-Dimethyl-1,1'-bi(cyclohexane) derivatives?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
- VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-simulated spectra to assign absolute configurations .
- Crystallographic Data : Leverage single-crystal X-ray diffraction to unambiguously determine stereochemistry .
Q. What strategies address contradictory thermodynamic data (e.g., melting points) reported for 1,1'-Dimethyl-1,1'-bi(cyclohexane) in literature?
- Methodological Answer :
- Purity Assessment : Re-evaluate sample purity via elemental analysis and DSC to rule out impurities affecting thermal properties .
- Interlaboratory Comparison : Collaborate with multiple labs to standardize measurement protocols (e.g., heating rates in DSC).
- Computational Validation : Use COSMO-RS simulations to predict phase behavior under varying conditions .
Q. How do conformational dynamics of 1,1'-Dimethyl-1,1'-bi(cyclohexane) influence its reactivity in catalytic hydrogenation?
- Methodological Answer :
- Conformational Sampling : Perform molecular dynamics simulations to identify dominant conformers under reaction conditions.
- Experimental Probes : Use in-situ NMR to monitor hydrogenation rates of axial vs. equatorial C-H bonds.
- Catalyst Screening : Test Pt, Pd, and Ni catalysts to correlate steric hindrance (from methyl groups) with reaction yields .
Q. What experimental designs mitigate oxidative degradation of 1,1'-Dimethyl-1,1'-bi(cyclohexane) during long-term storage?
- Methodological Answer :
- Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1–0.5 wt% and monitor efficacy via accelerated aging tests (40°C/75% RH) .
- Storage Conditions : Use amber glass vials under nitrogen atmosphere to minimize photooxidation and moisture uptake .
- Analytical Monitoring : Track peroxide formation using iodometric titration or LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
